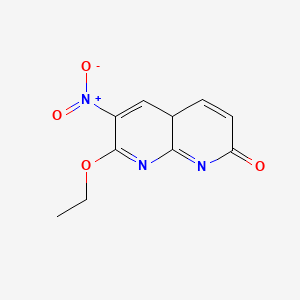
3-acetyl-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N,N-dimethylbenzamide typically involves the reaction of 3-acetylbenzoic acid with N,N-dimethylamine. One common method involves heating the carboxylic acid with N,N-dimethylacetamide in the presence of 1,1’-carbonyldiimidazole at temperatures around 160-165°C . This reaction yields the desired N,N-dimethylamide in good to excellent yields.
Industrial Production Methods
Industrial production methods for N,N-dimethylbenzamides often involve the use of acid chlorides. For example, benzoyl chloride can be heated with dimethylformamide (DMF) at 150°C for an extended period . This method is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: 3-acetylbenzoic acid.
Reduction: 3-acetyl-N,N-dimethylbenzylamine.
Substitution: 3-acetyl-N,N-dimethylbenzohydroxamic acid.
Aplicaciones Científicas De Investigación
3-acetyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-acetyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-dimethylbenzamide: Lacks the acetyl group present in 3-acetyl-N,N-dimethylbenzamide.
N-methylbenzamide: Contains only one methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
3-acetyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-5-4-6-10(7-9)11(14)12(2)3/h4-7H,1-3H3 |
Clave InChI |
ZAUYJHXTZBLVKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)



![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
